
Acide dodécanoïque-1-13C
Vue d'ensemble
Description
L’acide laurique-13C, également connu sous le nom d’acide dodécanoïque-13C, est une forme marquée au carbone-13 de l’acide laurique. L’acide laurique est un acide gras saturé à chaîne moyenne avec une chaîne de 12 atomes de carbone. Il est couramment présent dans l’huile de noix de coco et l’huile de palmiste. Le marquage au carbone-13 est utilisé à diverses fins de recherche, en particulier dans les domaines de la chimie et de la biochimie, pour tracer et étudier les voies métaboliques et les réactions.
Applications De Recherche Scientifique
Lauric Acid-13C has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the quantification of lauric acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of personal care products and as a tracer in environmental studies.
Safety and Hazards
Dodecanoic acid-1-13C is classified as causing serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Relevant Papers
A series of dodecanoic acid derivatives were synthesized and evaluated for in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial, and fungal strains . This research could potentially guide future studies on the antimicrobial properties of Dodecanoic acid-1-13C and its derivatives.
Mécanisme D'action
L’acide laurique-13C exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu’il active le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et induit l’expression de la cyclooxygénase-2 (COX-2), de la synthase d’oxyde nitrique inductible (iNOS) et de l’interleukine-1 alpha (IL-1α) dans les cellules . Ces voies sont impliquées dans les réponses inflammatoires et d’autres processus cellulaires.
Analyse Biochimique
Biochemical Properties
Dodecanoic acid-1-13C plays a significant role in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of fats. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, dodecanoic acid-1-13C is involved in the synthesis of triglycerides and phospholipids, essential components of cell membranes. It also interacts with proteins involved in lipid metabolism, influencing the regulation of lipid levels in the body .
Cellular Effects
Dodecanoic acid-1-13C affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in signal transduction. This compound also impacts gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism. Furthermore, dodecanoic acid-1-13C affects cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of ATP .
Molecular Mechanism
At the molecular level, dodecanoic acid-1-13C exerts its effects through various mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives. These derivatives are then utilized in metabolic pathways, including beta-oxidation and lipid synthesis. Dodecanoic acid-1-13C also modulates enzyme activity by acting as an allosteric effector, altering the conformation and activity of target enzymes. Additionally, it influences gene expression by binding to nuclear receptors, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecanoic acid-1-13C can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, dodecanoic acid-1-13C may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to dodecanoic acid-1-13C can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of dodecanoic acid-1-13C vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism, including the reduction of plasma triglyceride levels. At high doses, dodecanoic acid-1-13C can have toxic effects, leading to liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
Dodecanoic acid-1-13C is involved in several metabolic pathways. It is converted to acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in beta-oxidation to generate energy. This compound also participates in the synthesis of triglycerides and phospholipids, essential for cell membrane formation. Additionally, dodecanoic acid-1-13C can be elongated to form longer-chain fatty acids, which are involved in various metabolic processes .
Transport and Distribution
Within cells and tissues, dodecanoic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid transport proteins facilitate the uptake of dodecanoic acid-1-13C into cells, where it is then bound to intracellular fatty acid-binding proteins. These interactions ensure the proper localization and accumulation of dodecanoic acid-1-13C within cellular compartments, allowing it to exert its biological effects .
Subcellular Localization
Dodecanoic acid-1-13C is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the mitochondria, where it undergoes beta-oxidation to generate energy. Additionally, dodecanoic acid-1-13C is present in the endoplasmic reticulum, where it is involved in lipid synthesis. Targeting signals and post-translational modifications play a role in directing dodecanoic acid-1-13C to these specific compartments, ensuring its proper function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide laurique-13C est synthétisé en incorporant du carbone-13 dans la molécule d’acide laurique. Cela peut être réalisé par diverses voies de synthèse, y compris l’utilisation de précurseurs marqués au carbone-13 dans la voie de synthèse des acides gras. Les conditions réactionnelles impliquent généralement l’utilisation de catalyseurs et des réglages spécifiques de température et de pression pour garantir l’incorporation de l’isotope carbone-13.
Méthodes de production industrielle
La production industrielle de l’acide laurique-13C implique la synthèse à grande échelle du composé en utilisant des précurseurs marqués au carbone-13. Le processus comprend plusieurs étapes telles que l’estérification, l’hydrolyse et la purification pour obtenir le produit final avec une pureté isotopique élevée. La production est effectuée dans des conditions contrôlées pour garantir la qualité et la constance du composé marqué.
Analyse Des Réactions Chimiques
Types de réactions
L’acide laurique-13C subit diverses réactions chimiques, notamment :
Oxydation : L’acide laurique-13C peut être oxydé pour produire de l’acide dodécanedioïque.
Réduction : Il peut être réduit pour former du dodécanol.
Substitution : L’acide laurique-13C peut subir des réactions de substitution pour former des esters et d’autres dérivés.
Réactifs et conditions courants
Oxydation : Les réactifs courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.
Substitution : Les alcools et les acides sont utilisés pour former des esters, souvent en présence de catalyseurs comme l’acide sulfurique (H2SO4).
Principaux produits
Oxydation : Acide dodécanedioïque
Réduction : Dodécanol
Substitution : Divers esters et dérivés
Applications de la recherche scientifique
L’acide laurique-13C a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne pour la quantification de l’acide laurique par chromatographie en phase gazeuse (GC) ou chromatographie liquide-spectrométrie de masse (LC-MS).
Biologie : Étudié pour son rôle dans les voies métaboliques et ses effets sur les processus cellulaires.
Médecine : Enquête sur ses propriétés antimicrobiennes et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la production de produits de soins personnels et comme traceur dans les études environnementales.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide myristique-13C : Un autre acide gras à chaîne moyenne avec une chaîne de 14 atomes de carbone.
Acide palmitique-13C : Un acide gras à longue chaîne avec une chaîne de 16 atomes de carbone.
Acide stéarique-13C : Un acide gras à longue chaîne avec une chaîne de 18 atomes de carbone.
Unicité
L’acide laurique-13C est unique en raison de sa longueur de chaîne moyenne et de son étiquetage spécifique au carbone-13. Cela le rend particulièrement utile pour étudier les voies métaboliques et les réactions impliquant des acides gras à chaîne moyenne. Ses propriétés antimicrobiennes et son rôle dans l’activation de voies cellulaires spécifiques le distinguent également des autres composés similaires.
Propriétés
IUPAC Name |
(113C)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-HNHCFKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481363 | |
| Record name | Lauric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93639-08-8 | |
| Record name | Lauric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric-1-13C acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



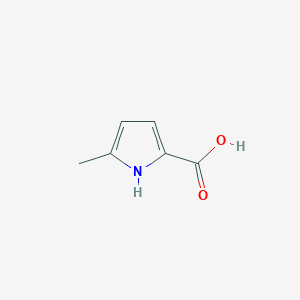
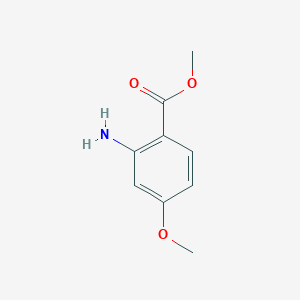
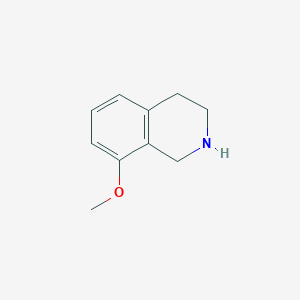
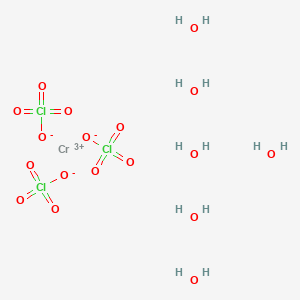
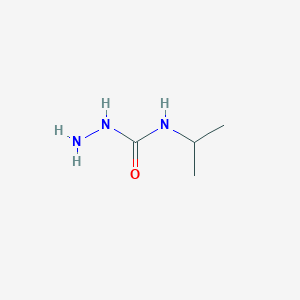
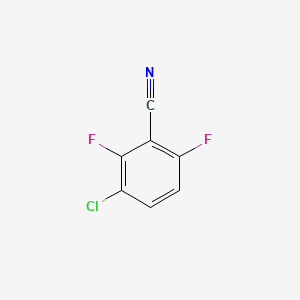

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)



